4-tert-Octylphenol Diethoxylate-13C6

Catalog No.
S864490
CAS No.
1173020-69-3
M.F
C18H30O3
M. Wt
300.389
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Octylphenol Diethoxylate-13C6

CAS Number

1173020-69-3

Product Name

4-tert-Octylphenol Diethoxylate-13C6

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol

Molecular Formula

C18H30O3

Molecular Weight

300.389

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1

InChI Key

LBCZOTMMGHGTPH-CJFYFUKZSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO

Synonyms

2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol-13C6; 2-[2-[p-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol-13C6; OP2EO-13C6

Environmental Fate and Monitoring:

-tert-Octylphenol Diethoxylate-13C6 (4-t-OP2EO-13C6) is a valuable tool in environmental science research, particularly for studying the fate and monitoring of nonylphenol ethoxylates (NPEs) in the environment. NPEs are a class of widely used surfactants found in various household and industrial products. Due to their environmental concerns, such as endocrine disruption and aquatic toxicity, there is a growing interest in understanding their environmental behavior.

4-t-OP2EO-13C6 is an isotopically labeled analogue of 4-t-OP2, the major breakdown product of NPEs. The presence of the 13C isotope allows researchers to distinguish it from naturally occurring background levels of 4-t-OP2 using a technique called isotope ratio mass spectrometry (IRMS) . This allows for more accurate and specific monitoring of NPE degradation products in environmental samples such as water, sediment, and sewage sludge.

Biodegradation Studies:

4-t-OP2EO-13C6 can be employed in biodegradation studies to assess the activity and efficiency of microorganisms that break down NPEs. By enriching environmental samples with 4-t-OP2EO-13C6 and monitoring the enrichment culture for the presence of 13C-labeled degradation products, researchers can gain insights into the biodegradation pathways and identify the microbial communities responsible for NPE degradation . This information is crucial for developing strategies to bioremediate NPE-contaminated environments.

Ecotoxicity Assessments:

The use of 4-t-OP2EO-13C6 can also facilitate ecotoxicity assessments of NPEs and their degradation products. By exposing aquatic organisms like fish, daphnia, or algae to 13C-labeled NPEs and monitoring the uptake and distribution of the labeled compound in their tissues, researchers can evaluate the potential toxic effects on different trophic levels in the ecosystem . This information is valuable for regulatory purposes and environmental risk assessments.

Origin and Significance:

NPEs are a class of synthetic surfactants widely used in detergents, cleaners, and industrial applications []. However, concerns regarding their environmental persistence and potential endocrine disruption effects have led to research on their fate and impact in the environment. 4-t-OP2EO-13C6 serves as an isotopically labeled internal standard in analytical techniques used to quantify NPEs in environmental samples []. The presence of the 13C isotope allows for differentiation between the target compound and naturally occurring background signals during analysis, leading to more accurate measurements [].


Molecular Structure Analysis

4-t-OP2EO-13C6 possesses a complex structure with three key regions:

  • Aromatic Ring: A benzene ring with a tert-butyl group (C(CH3)3) attached at the 4th position [].
  • Ethoxy Units: Two ethylene oxide (CH2CH2O) units linked together, forming a hydrophilic polyether chain [].
  • 13C Isotope Label: One of the carbon atoms in the aromatic ring is enriched with the heavier isotope 13C, differentiating it from the standard 12C [].

This structure combines a hydrophobic aromatic ring with a hydrophilic polyether chain, enabling the molecule to interact with both water and oil, a characteristic essential for surfactant function.


Chemical Reactions Analysis

Synthesis:

The exact synthesis of 4-t-OP2EO-13C6 is not readily available in scientific literature, but the general synthesis of NPEs involves the ethoxylation of 4-tert-octylphenol. This process reacts 4-tert-octylphenol with ethylene oxide in the presence of a catalyst to form the desired NPE with the specified number of ethoxy units (in this case, two). The specific steps to incorporate the 13C isotope likely involve using precursors enriched with 13C during the synthesis of 4-tert-octylphenol.

Decomposition:

Other Relevant Reactions:

4-t-OP2EO-13C6 participates in interactions typical of surfactants. It can lower the surface tension of water, allowing for better wetting and dispersion of immiscible liquids. Additionally, it may interact with other environmental contaminants, influencing their transport and fate.


Physical And Chemical Properties Analysis

  • Melting Point: Typically in the range of 50-100°C for NPEs with a similar structure.
  • Boiling Point: Decomposes before boiling due to the long chain structure.
  • Solubility: Water soluble due to the polyether chain, with varying degrees of solubility in organic solvents depending on the length of the ethoxy chain.
  • Stability: Relatively stable under normal environmental conditions but can undergo biodegradation.

XLogP3

4.5

Wikipedia

2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol

Dates

Modify: 2023-08-15

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